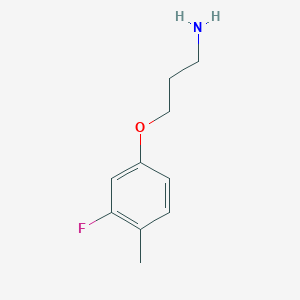

5-(Cyclopentyloxy)-2-fluoropyridine

Overview

Description

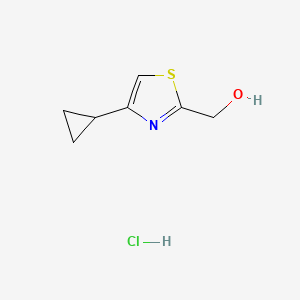

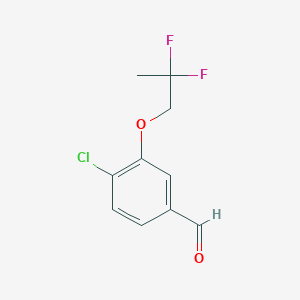

5-(Cyclopentyloxy)-2-fluoropyridine, commonly referred to as 5-CPF, is a fluorinated cyclopentyloxy derivative of pyridine. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. 5-CPF has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique combination of properties makes it a useful tool for the synthesis of complex molecules.

Scientific Research Applications

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal cancer. Introduced in 1957, its effectiveness, despite low single-agent response rates, has been significantly improved through biomodulation strategies and the development of prodrugs like capecitabine, UFT, and S-1. These strategies aim to enhance 5-FU's cytotoxicity and therapeutic efficacy while mitigating its side effects, which range from myelotoxicity to neuro- and cardiotoxicities, depending on the administration schedule (Malet-Martino & Martino, 2002).

Pharmacological Developments in Fluoropyrimidines

In recent years, the chemistry of fluorinated pyrimidines (FPs) has advanced, enabling more precise cancer treatments. 5-FU, the most widely used FP, treats over 2 million cancer patients annually. Research has focused on its synthesis, including incorporating radioactive and stable isotopes for studying metabolism and biodistribution. New insights into FPs' impact on nucleic acid structure and dynamics have emerged from computational and experimental studies, revealing additional mechanisms beyond thymidylate synthase inhibition that contribute to 5-FU's cytotoxicity. These findings underscore the importance of continuing research to develop polymeric FPs for more targeted cancer therapies in the era of personalized medicine (Gmeiner, 2020).

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including 5-(Cyclopentyloxy)-2-fluoropyridine, represents an important area of research. The regioselectivity of metallation, particularly with 3-fluoropyridine, illustrates the potential for targeted synthesis of substituted pyridines. This process, fundamental to creating novel compounds with potential therapeutic applications, emphasizes the versatility of fluoropyridines in drug development. Conditions that lead to regioselective lithiation and subsequent reactions with various electrophiles offer a pathway to synthesizing diverse pyridine derivatives, highlighting the broader implications for medicinal chemistry (Marsais & Quéguiner, 1983).

properties

IUPAC Name |

5-cyclopentyloxy-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZWPZDHQKDQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopentyloxy)-2-fluoropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)

![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)

![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)

![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1411886.png)